molecular formula C24H27N3O4 B12171947 tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate

tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12171947
M. Wt: 421.5 g/mol
InChI Key: ORZSDGHXMZNDSN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an isoindoline moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like acetyl chloride or benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

tert-butyl 4-(3-oxo-2-phenyl-1H-isoindole-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C24H27N3O4/c1-24(2,3)31-23(30)26-14-12-25(13-15-26)21(28)19-11-7-8-17-16-27(22(29)20(17)19)18-9-5-4-6-10-18/h4-11H,12-16H2,1-3H3

InChI Key

ORZSDGHXMZNDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC3=C2C(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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